molecular formula C6H13N3O B8725948 2-Piperazinecarboxamide,N-methyl-(9CI) CAS No. 85817-22-7

2-Piperazinecarboxamide,N-methyl-(9CI)

Cat. No.: B8725948
CAS No.: 85817-22-7
M. Wt: 143.19 g/mol
InChI Key: VPMJTASZJZRIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperazinecarboxamide, N-methyl-(9CI) is a chemical compound with the molecular formula C6H13N3O and a molecular weight of 143.19 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazinecarboxamide, N-methyl-(9CI) typically involves the reaction of piperazine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of 2-Piperazinecarboxamide, N-methyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Piperazinecarboxamide, N-methyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted p

Properties

CAS No.

85817-22-7

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

N-methylpiperazine-2-carboxamide

InChI

InChI=1S/C6H13N3O/c1-7-6(10)5-4-8-2-3-9-5/h5,8-9H,2-4H2,1H3,(H,7,10)

InChI Key

VPMJTASZJZRIMH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CNCCN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-methylcarbamoyl-piperazine-1,4-dicarboxylic acid dibenzyl ester from step (b) above (1.64 g, 4.0 mmol) and 10% Pd/C (42 mg, 0.04 mmol, Aldrich) in ethanol (10 mL) was vigorously stirred under hydrogen atmosphere for 4 h at room temperature. The catalyst was filtered through Celite® pad and the filter cake was washed with EtOH. The filtrate was evaporated in vacuo to give the title compound, which was used in the next step without additional purification. MS (ESI, pos. ion) m/e: 144 (M+1).
Name
2-methylcarbamoyl-piperazine-1,4-dicarboxylic acid dibenzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mg
Type
catalyst
Reaction Step One

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